Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate” is a chemical compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Synthesis and Medicinal Chemistry
Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate, as part of the benzo[d]thiazole and benzo[b]thiophene families, is involved in diverse synthetic and medicinal chemistry research. These compounds are pivotal in drug discovery due to their wide spectrum of pharmacological properties. For instance, Durcik et al. (2020) discuss the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing the molecule's role as a building block in drug discovery. This synthesis pathway highlights the molecule's versatility, allowing for substitution at various positions to explore the chemical space around the target ligand (Durcik et al., 2020).
Biological Activities and Potential Applications
In the realm of biological activities, molecules containing benzo[b]thiophene and benzo[d]thiazole units have been identified as potent and selective inhibitors of various biological targets. For example, Bridges et al. (1993) synthesized 4-substituted benzo[b]thiophene-2-carboxamidines, demonstrating potent and selective inhibition of urokinase-type plasminogen activator, a crucial enzyme in cancer metastasis. This highlights the potential of such compounds in developing new therapies for cancer (Bridges et al., 1993).
Furthermore, Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives, demonstrating a wide range of pharmacological activities. Their work emphasizes the molecule's potential in generating new therapeutic agents with antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).
Chemical Libraries and Drug Development
Cho et al. (2010) reported the synthesis of a diverse library of methyl sulfone-containing benzo[b]thiophene derivatives using parallel solution-phase methods. These compounds have medicinal interest due to their drug-like properties, emphasizing the role of such molecules in expanding the toolkit for drug discovery and development (Cho et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as benzo[d]thiazole and imidazo[2,1-b]thiazole derivatives have shown significant activity against mycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to inhibition of their function .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis .
Action Environment
Similar compounds have been synthesized and evaluated for in vitro antitubercular activity .
Future Directions
Thiazole-based analogs have been the focus of a lot of research due to their diverse biological activities . They are being investigated for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that “Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate” could also be a subject of future research in these areas.
properties
IUPAC Name |
methyl 3-(1,3-benzothiazole-2-carbonylamino)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c1-23-18(22)15-14(10-6-2-4-8-12(10)24-15)20-16(21)17-19-11-7-3-5-9-13(11)25-17/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLWJPFGSHNPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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